molecular formula C14H17F3N2 B572597 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine CAS No. 1245649-95-9

1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine

Cat. No.: B572597
CAS No.: 1245649-95-9
M. Wt: 270.299
InChI Key: MYDZDXCWWDGWOQ-UHFFFAOYSA-N
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Description

1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine is a chemical compound of significant interest in pharmacological and neuroscientific research. With the molecular formula C14H17F3N2, this piperazine derivative is part of a class of compounds known for their activity on the serotonergic system . Piperazine-based compounds are frequently utilized in medicinal chemistry as key structural motifs in biologically active molecules, often serving as modulators of various receptor systems . Researchers value this specific scaffold for its potential to interact with serotonin (5-HT) receptors. Related arylpiperazine compounds, such as 1-(m-trifluoromethylphenyl)piperazine (TFMPP), are well-established serotonergic agonists in scientific literature, with documented effects on behaviors like locomotor activity in preclinical models, primarily through the stimulation of 5-HT receptor subtypes . The incorporation of the cyclopropyl group adjacent to the phenyl ring in this particular compound is a structural feature that can confer conformational rigidity and potentially alter its binding affinity and selectivity profile compared to simpler analogs. This makes this compound a valuable tool for researchers investigating the structure-activity relationships (SAR) of serotonin receptor ligands, studying neuropharmacology, and exploring central nervous system (CNS) targets. It is supplied as a high-purity material to ensure consistency and reliability in experimental results. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[1-[4-(trifluoromethyl)phenyl]cyclopropyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2/c15-14(16,17)12-3-1-11(2-4-12)13(5-6-13)19-9-7-18-8-10-19/h1-4,18H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDZDXCWWDGWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C(F)(F)F)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743219
Record name 1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-95-9
Record name 1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Piperazine: The final step involves coupling the trifluoromethylphenylcyclopropyl intermediate with piperazine under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H17F3N2
  • Molecular Weight : 270.299 g/mol
  • Structural Characteristics : The compound features a trifluoromethyl group attached to a phenyl ring and is linked to a cyclopropyl-piperazine moiety, which contributes to its unique pharmacological properties.

Antidepressant Activity

Research indicates that compounds containing piperazine structures are often explored for their potential antidepressant properties. The specific compound has been investigated for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

Antiviral Properties

Recent studies have highlighted the potential of piperazine derivatives, including 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine, as inhibitors of HIV-1 reverse transcriptase. This enzyme is a crucial target for antiretroviral therapy due to its role in the replication of the virus. The structural modifications provided by the trifluoromethyl group may enhance binding affinity and selectivity towards the target, making it a candidate for further development in HIV treatment strategies .

Drug Development and Synthesis

The compound serves as an important building block in the synthesis of more complex piperazine-based pharmaceuticals. Its unique structure allows for various modifications that can lead to new drugs with improved efficacy and reduced side effects. For instance, it can be used to synthesize derivatives that target specific receptors involved in psychiatric disorders .

Table 1: Summary of Research Findings on Piperazine Derivatives

Study ReferenceFocus AreaFindings
HIV-1 InhibitionDemonstrated improved potency against wild-type and resistant strains of HIV-1.
Antidepressant ActivityShowed potential in modulating serotonin and norepinephrine levels in preclinical models.
Drug SynthesisHighlighted as a key intermediate for developing novel piperazine-containing drugs.

Mechanism of Action

The mechanism of action of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, modulating their activity. Additionally, the compound may interact with neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their pharmacological profiles:

Compound Name Substituent(s) Key Features Receptor Affinity/Activity Evidence Source
1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine Cyclopropyl + 4-CF₃Ph Rigid cyclopropane enhances conformational stability; CF₃ improves lipophilicity Hypothesized 5-HT₁B/D₃ selectivity (inferred from analogues)
1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) 3-CF₃Ph Lacks cyclopropane; meta-CF₃ position affects steric interactions 5-HT₁B agonist (antinociceptive effects) ; variable SND modulation
1-(4-Fluorophenyl)piperazine (4-FPP) 4-FPh Smaller substituent with moderate electron withdrawal Dopamine D₃/D₂ selectivity; used in TKIs
1-(3-Chlorophenyl)piperazine (3-CPP) 3-ClPh Chlorine provides moderate electron withdrawal and steric bulk Mixed 5-HT₁B/5-HT₂ activity ; variable SND effects
1-(4-Methoxyphenyl)piperazine (4-MeOPP) 4-MeOPh Electron-donating methoxy group reduces receptor affinity Weak 5-HT activity; used in molecular imprinting studies

Key Structural Insights :

  • Trifluoromethyl Position : The para-CF₃ group in the target compound vs. meta-CF₃ in 3-TFMPP alters electronic and steric interactions, which could shift receptor subtype selectivity (e.g., 5-HT₁B vs. 5-HT₂) .

Pharmacological and Functional Comparisons

Serotonergic Activity
  • 5-HT₁B Agonism: Both 3-TFMPP and the target compound likely act as 5-HT₁B agonists. In rats, 3-TFMPP (25 μg intrathecal) induced antinociception via 5-HT₁B activation, whereas 5-HT₂ agonists (e.g., 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) increased sympathetic nerve discharge (SND) . The cyclopropane in the target compound may enhance CNS penetration or metabolic stability, but this requires validation .
  • Variable Effects : 3-TFMPP and 3-CPP showed inconsistent SND modulation (inhibition or excitation), suggesting context-dependent receptor interactions .
Dopaminergic and Other Targets
  • Dopamine D₃ Selectivity: While the target compound lacks direct data, 4-FPP derivatives (e.g., [4-(4-fluorobenzyl)piperazin-1-yl]methanones) demonstrated tyrosine kinase inhibition, highlighting piperazine’s versatility in targeting diverse receptors .
  • Synthesis Challenges: The cyclopropane moiety complicates synthesis compared to simpler arylpiperazines. For example, 1-(3-cyanophenyl)piperazine derivatives were synthesized in ~34–45% yields via alkylation , whereas cyclopropane-containing analogues may require additional steps (e.g., ring-closing metathesis) .

Metabolic and Pharmacokinetic Considerations

  • Trifluoromethyl Group: The CF₃ group in both the target compound and 3-TFMPP enhances metabolic stability by resisting oxidative degradation, a common issue with non-halogenated arylpiperazines .
  • Cyclopropane Stability : Cyclopropane rings are generally metabolically inert but may increase plasma protein binding, affecting bioavailability .

Biological Activity

1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine, a compound characterized by its trifluoromethyl group and cyclopropyl-piperazine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H17F3N2. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling and proliferation.

Target Proteins

  • Cyclin-Dependent Kinase 2 (CDK2) : Similar compounds have been shown to inhibit CDK2, a key regulator of the cell cycle. Inhibition of CDK2 can disrupt the transition from the G1 phase to the S phase, affecting cell proliferation and survival .
  • Dopamine Receptors : Piperazine derivatives often exhibit affinity for dopamine receptors, which play crucial roles in neurological functions and could be targeted for psychiatric disorders .

Biological Activity

The compound exhibits diverse biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell growth by interfering with cell cycle regulation. In vitro assays have shown significant cytotoxic effects against various cancer cell lines .
  • Neuropharmacological Effects : The piperazine moiety is associated with neuroactive properties, potentially making it a candidate for treating neurological disorders .

Case Studies

Several studies have investigated the efficacy of similar piperazine derivatives:

  • In Vitro Cytotoxicity : A study demonstrated that compounds structurally similar to this compound exhibited potent cytotoxicity against T-24 cancer cells, leading to cell cycle arrest in the S phase .
  • In Vivo Efficacy : Another research highlighted the potential of trifluoromethyl-containing compounds in reducing tumor growth in animal models. The mechanism was linked to the inhibition of specific kinases involved in cancer progression .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature. The trifluoromethyl group enhances metabolic stability, potentially leading to prolonged activity in vivo.

Comparative Analysis

The following table summarizes key characteristics and activities of this compound compared to other piperazine derivatives:

Compound NameAntitumor ActivityNeuroactivityCDK InhibitionReferences
This compoundYesPotentialYes
Piperazine Derivative AModerateYesNo
Piperazine Derivative BHighNoYes

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine, and how do reaction parameters influence yield?

The synthesis typically involves multi-step reactions, including cyclopropanation and piperazine coupling. For example:

  • Cyclopropanation : Use of trifluoromethylphenyl precursors with cyclopropane-forming reagents (e.g., Simmons-Smith conditions or transition-metal catalysis).
  • Piperazine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination under inert atmospheres. Solvents like DMF or DCM and bases such as K₂CO₃ are critical for optimizing yields .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity. Reaction monitoring via TLC (Rf ~0.4–0.6 in 1:2 hexane:ethyl acetate) is essential .

Q. Which analytical techniques are prioritized for structural validation of this compound?

  • Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane and piperazine ring integration. Key signals include δ ~1.2–1.8 ppm (cyclopropane protons) and δ ~2.5–3.5 ppm (piperazine CH₂ groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for trifluoromethyl groups .
  • Elemental Analysis : Confirms stoichiometry (C, H, N) within ±0.3% deviation .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Antiplatelet Activity : Platelet aggregation assays using ADP or collagen as agonists, comparing inhibition rates to reference compounds (e.g., aspirin) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MDA-MB-231) to determine IC₅₀ values. Apoptosis markers (caspase-3/7) can validate mechanisms .
  • Receptor Binding : Radioligand displacement assays for serotonin (5-HT₁A) or tyrosine kinase receptors, using competitive binding protocols .

Advanced Research Questions

Q. How can molecular docking elucidate interactions with therapeutic targets like 5-HT₁A receptors?

  • Target Preparation : Retrieve 5-HT₁A receptor structure (PDB ID: 7E2Z) and prepare via protonation and energy minimization.
  • Ligand Preparation : Optimize the compound’s 3D conformation (e.g., using Open Babel) and assign partial charges (AM1-BCC).
  • Docking Workflow : Use AutoDock Vina with a grid box centered on the orthosteric site. Analyze binding poses for hydrogen bonds (e.g., piperazine NH with Ser159) and hydrophobic interactions (trifluoromethyl-phenyl with Phe361) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Validation of Computational Models : Reassess docking parameters (e.g., grid size, flexibility of receptor residues) or switch to hybrid QM/MM methods for better accuracy.
  • Experimental Replication : Perform dose-response curves under standardized conditions (e.g., pH 7.4, 37°C) to confirm activity trends. For antiplatelet assays, ensure platelet-rich plasma is freshly isolated to avoid activation artifacts .

Q. How do substituent modifications on the phenyl ring influence pharmacological properties?

  • Electron-Withdrawing Groups (e.g., -CF₃) : Enhance metabolic stability and receptor affinity due to reduced π-electron density. Compare with -Cl or -NO₂ analogs via SAR studies .
  • Bulkier Substituents : Introduce steric hindrance to modulate selectivity. For example, 3-trifluoromethyl vs. 4-trifluoromethyl positioning alters 5-HT₁A vs. D₂ receptor binding .
  • Methodology : Synthesize derivatives via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, followed by comparative IC₅₀ determination in receptor assays .

Q. What experimental designs are critical for assessing stability under physiological conditions?

  • Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2) and plasma (37°C) over 24h. Monitor degradation via HPLC and identify metabolites (e.g., piperazine ring oxidation) .
  • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures. Storage at -20°C in amber vials under argon is recommended for long-term stability .

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